N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-27-18-10-6-16(7-11-18)8-13-21(25)23-17-9-12-19(20(15-17)28-2)24-14-4-3-5-22(24)26/h6-7,9-12,15H,3-5,8,13-14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTCEJFIIRUMFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperidinyl moiety : Implying potential interactions with various biological targets.
- Methoxy substitutions : Enhancing solubility and possibly influencing receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N2O4 |
| Molecular Weight | 368.48 g/mol |
| SMILES | COc1ccc(cc1N1CCCCC1=O)NC(=O)Cc1cccc2c1cccc2 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy in inhibiting growth, which suggests its potential as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways involved in cell survival and proliferation. The mechanism may involve the inhibition of specific enzymes or receptors that are crucial for tumor growth.
The proposed mechanisms of action include:
- Receptor Binding : The compound may bind to specific receptors involved in disease pathways, modulating cellular responses.
- Enzyme Inhibition : It may inhibit enzymes critical for the proliferation of pathogenic microorganisms or cancer cells.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Antimicrobial Study :
- A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) suggesting strong antibacterial properties.
-
Cancer Cell Line Study :
- In vitro studies on breast and lung cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent.
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, which are essential for therapeutic applications.
Comparison with Similar Compounds
A. Impact of the 2-Oxopiperidin Group
The lactam ring in the target compound distinguishes it from analogs like N-(4-Methoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide (). The lactam’s rigidity and H-bonding capacity may improve target affinity compared to flexible piperidine derivatives .
B. Role of Methoxy Substitution
The 4-methoxyphenyl group is a recurring motif (e.g., ), suggesting its role in enhancing membrane permeability and metabolic stability. However, the 3-methoxy position in the target compound’s phenyl ring may sterically hinder interactions compared to para-substituted analogs .
C. Functional Group Trade-offs
- Tetrazole vs. Lactam : Tetrazole-containing analogs () exhibit acidic protons for solubility but lack the conformational restraint of lactams.
- Nitro vs. Oxopiperidin : Nitro groups () may confer redox activity but increase toxicity risks compared to the stable lactam moiety.
Research Findings and Inferred Pharmacological Profiles
- Neuroprotection : Compounds with triazole or pyrazole substituents () showed efficacy in SH-SY5Y cells, suggesting the target’s propanamide backbone may support neuronal protection.
- Antitumor Potential: Hydroxycarbamoyl derivatives () exhibited HDAC inhibition, a mechanism that could be explored for the target compound given its amide functionality.
Q & A
Q. What are the optimal synthetic routes for N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step organic reactions, including amide coupling and functional group protection/deprotection. For example, intermediates like 3-(4-methoxyphenyl)propanamide derivatives are synthesized via nucleophilic substitution or condensation reactions under controlled pH and temperature. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for isolating high-purity products. Yields can be improved by optimizing solvent systems (e.g., DMF for polar intermediates) and using catalysts like EDCI/HOBt for amide bond formation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Essential for confirming the presence of methoxy groups (δ ~3.8 ppm), aromatic protons, and the 2-oxopiperidin-1-yl moiety.
- HPLC-MS : Validates molecular weight and purity, particularly for detecting byproducts from incomplete reactions.
- FTIR : Identifies key functional groups (amide C=O stretch at ~1650 cm⁻¹, methoxy C-O at ~1250 cm⁻¹). Cross-referencing with synthetic intermediates (e.g., comparing NMR shifts of piperidinone derivatives) ensures structural fidelity .
Q. How can researchers design initial biological screening assays for this compound?
Prioritize target-based assays (e.g., enzyme inhibition for kinases or proteases) due to structural similarity to known bioactive amides. Use in vitro models like HEK293 cells for receptor-binding studies. Dose-response curves (0.1–100 μM) and positive controls (e.g., Apixaban for coagulation studies) are critical. Data should be validated with triplicate runs and statistical analysis (p < 0.05) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to enhance this compound's bioactivity?
- Substituent modification : Replace methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess impacts on receptor affinity.
- Scaffold hopping : Introduce heterocycles (e.g., tetrazole, pyrazole) to the phenylpropanamide backbone, as seen in analogs with improved metabolic stability .
- In silico docking : Use tools like AutoDock Vina to predict binding modes to targets like Factor Xa, followed by in vitro validation .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Assay standardization : Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays).
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation in cell-based vs. cell-free systems.
- Off-target profiling : Screen against panels like Eurofins’ SafetyScreen44 to identify non-specific interactions .
Q. How can X-ray crystallography or cryo-EM elucidate this compound's binding mode with its targets?
Co-crystallize the compound with purified target proteins (e.g., Factor Xa) using vapor diffusion methods. Resolve structures to ≤2.0 Å resolution. Refinement with SHELXL can model ligand-protein interactions, highlighting key hydrogen bonds (e.g., between the propanamide carbonyl and catalytic serine). Cryo-EM is suitable for larger complexes (>150 kDa) .
Q. What computational methods are effective for predicting pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME estimate logP (target ~3.5 for optimal permeability), CYP450 inhibition, and bioavailability.
- MD simulations : Assess blood-brain barrier penetration using lipid bilayer models (e.g., CHARMM-GUI). Validate predictions with in vivo rodent studies for clearance and volume of distribution .
Data Contradiction Analysis
Q. How should researchers address discrepancies in enzyme inhibition potency between recombinant and native enzyme assays?
- Buffer optimization : Test varying ionic strengths and co-factors (e.g., Ca²⁺ for proteases).
- Post-translational modifications : Native enzymes may have glycosylation affecting ligand binding.
- Competitive assays : Use fluorescent probes (e.g., FRET substrates) to confirm direct vs. allosteric inhibition .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Intermediate Isolation
| Step | Reaction Type | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Amide coupling | DMF, EDCI/HOBt, RT, 12h | 65 | 95% |
| 2 | Piperidinone ring formation | Toluene, reflux, 6h | 78 | 98% |
| 3 | Methoxy deprotection | BBr3, DCM, 0°C, 2h | 60 | 92% |
| Data derived from multi-step protocols in and . |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Compound | Modification | IC50 (Factor Xa) | Solubility (μg/mL) |
|---|---|---|---|
| Parent | None | 12 nM | 15 |
| Analog A | 4-NO2 phenyl | 8 nM | 8 |
| Analog B | Tetrazole | 22 nM | 35 |
| Based on SAR studies in and . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
